Cas no 94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-)

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- structure
94089-47-1 structure
Product Name:Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
N.o CAS:94089-47-1
MF:C11H18O3
MW:198.258823871613
CID:804323
PubChem ID:24858284
Update Time:2024-10-26

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
    • (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate
    • 3-(1-methyl-2-oxo-cyclohexyl)-propionic acid methyl ester
    • methyl 3-((1R)-1-methyl-2-oxocyclohexyl)propanoate
    • Cyclohexanepropanoic acid, 1-methyl-2-oxo-, methyl ester, (R)- (ZCI)
    • Methyl (1R)-1-methyl-2-oxocyclohexanepropanoate (ACI)
    • (+)-Methyl 3-(1-methyl-2-oxocyclohexyl)propionate
    • (R)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
    • methyl 3-[(1R)-1-methyl-2-oxo-cyclohexyl]propanoate
    • methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
    • AKOS017343538
    • (R)-(+)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
    • (R)-Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate
    • methyl 3-[(1R)-1-methyl-2-oxidanylidene-cyclohexyl]propanoate
    • A844807
    • 94089-47-1
    • 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid methyl ester
    • (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate, 99%
    • DTXSID20357427
    • (R)-(+)-2-(2'-CARBOMETHOXYETHYL)-2-METHYLCYCLOHEXANONE
    • MDL: MFCD00012177
    • Inchi: 1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
    • Chave InChI: XGGLSYONGRFBDO-LLVKDONJSA-N
    • SMILES: C([C@]1(CCCCC1=O)C)CC(=O)OC

Propriedades Computadas

  • Massa Exacta: 198.12600
  • Massa monoisotópica: 198.125594432g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 235
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 1.5
  • Superfície polar topológica: 43.4Ų

Propriedades Experimentais

  • Cor/Forma: 无可用
  • Densidade: 1.056 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 70 °C/0.01 mmHg(lit.)
  • Ponto de Flash: 华氏:230 °F
    摄氏:110 °C
  • Índice de Refracção: n20/D 1.469(lit.)
  • PSA: 43.37000
  • LogP: 2.08900
  • Actividade Óptica: [α]20/D +37°, c = 3 in ethanol
  • Solubilidade: 无可用

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Instrução de Segurança: S23-S24/25

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    中国海关编码:

    2918300090

    概述:

    2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
302945-250MG
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
94089-47-1 99%
250MG
¥263.29 2022-02-24

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ;  48 h, 90 °C
Referência
Construction of Stereogenic α,α-Disubstituted Cycloalkanones via 1° Amine Thiourea Dual Catalysis: Experimental Scope and Computational Analyses
Kang, Jun Yong; Johnston, Ryne C.; Snyder, Kevin M.; Cheong, Paul Ha-Yeon; Carter, Rich G., Journal of Organic Chemistry, 2016, 81(9), 3629-3637

Método de produção 2

Condições de reacção
Referência
Concise synthesis of the tricyclic skeleton of crotobarin and crotogoudin via a gold-catalyzed cycloisomerization reaction
Guo, Yinliang; Liu, Qiang; Jia, Yanxing, Chemical Communications (Cambridge, 2015, 51(5), 889-891

Método de produção 3

Condições de reacção
Referência
Chiral alicyclic imines and their use
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
Referência
The asymmetric Michael reaction using chiral imines under neutral conditions: stereochemical evidences in support of a cyclic transition state
Ambroise, Lydia; Desmaele, Didier; Mahuteau, Jacqueline; d'Angelo, Jean, Tetrahedron Letters, 1994, 35(52), 9705-8

Método de produção 5

Condições de reacção
1.1 Catalysts: (-)-1-(1-Naphthyl)ethylamine Solvents: Tetrahydrofuran ;  2 d, 1 GPa, rt
Referência
Enantioselective Synthesis of Quaternary Carbon Stereogenic Centers through the Primary Amine-Catalyzed Michael Addition Reaction of α-Substituted Cyclic Ketones at High Pressure
Horinouchi, Ryo; Kamei, Kouhei; Watanabe, Riki; Hieda, Nobushige; Tatsumi, Naoki; et al, European Journal of Organic Chemistry, 2015, 2015(20), 4457-4463

Método de produção 6

Condições de reacção
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ;  rt; 46 h, 90 °C
Referência
Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones
Kang, Jun Yong; Carter, Rich G., Organic Letters, 2012, 14(12), 3178-3181

Método de produção 7

Condições de reacção
1.1 -
1.2 Reagents: Acetic acid ,  Water Solvents: Water
Referência
The asymmetric Michael reaction involving chiral imines: use of acrylonitrile as acceptor and subsequent functionalization of the adducts
Desmaele, Didier; Zouhiri, Fatima; d'Angelo, Jean, Tetrahedron: Asymmetry, 1994, 5(9), 1645-8

Método de produção 8

Condições de reacção
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  3.5 h, reflux; reflux → 60 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  5 h, 23 °C
Referência
Palladium-Catalyzed Decarbonylative Dehydration for the Synthesis of α-Vinyl Carbonyl Compounds and Total Synthesis of (-)-Aspewentins A, B, and C
Liu, Yiyang; Virgil, Scott C.; Grubbs, Robert H.; Stoltz, Brian M., Angewandte Chemie, 2015, 54(40), 11800-11803

Método de produção 9

Condições de reacção
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
Referência
Asymmetric synthesis of 6-carbomethoxyethyl-6-methyl-ε-caprolactone
Pinheiro, Sergio; Saraiva, Analucia Sarmento; Campos, Marcos Pery Amaral, Journal of the Brazilian Chemical Society, 1996, 7(5), 353-355

Método de produção 10

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water
Referência
Enantioselective synthesis of quaternary carbon centers through Michael-type alkylation of chiral imines
Pfau, Michel; Revial, Gilbert; Guingant, Andre; d'Angelo, Jean, Journal of the American Chemical Society, 1985, 107(1), 273-4

Método de produção 11

Condições de reacção
Referência
Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity
Inoue, Hironori; Tokita, Kazuho; Fukuzawa, Seketsu; Tachibana, Kazuo, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3455-3464

Método de produção 12

Condições de reacção
Referência
A short asymmetric synthesis of 4,4-disubstituted-γ-butyrolactones from racemic 2-methylcyclohexanone in multigram scale
Pinheiro, Sergio; De Farias, Florence M. C.; Saraiva, Analucia S.; Campos, Marcos P. A., Tetrahedron: Asymmetry, 1998, 9(12), 2031-2034

Método de produção 13

Condições de reacção
Referência
Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes
Cave, Christian; Desmaele, Didier; d'Angelo, Jean; Riche, Claude; Chiaroni, Angele, Journal of Organic Chemistry, 1996, 61(13), 4361-4368

Método de produção 14

Condições de reacção
Referência
Synthesis of tridensone, a sesquiterpene ketone isolated from the liverwort Bazzania tridens. Structure revision and absolute configuration
Tori, Motoo; Kosaka, Kazuhiro; Asakawa, Yoshinori, Journal of the Chemical Society, 1994, (14), 2039-41

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Raw materials

Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preparation Products

Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd